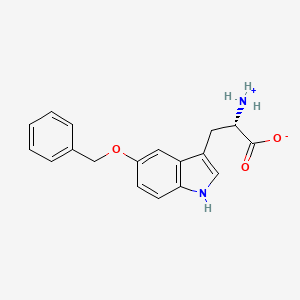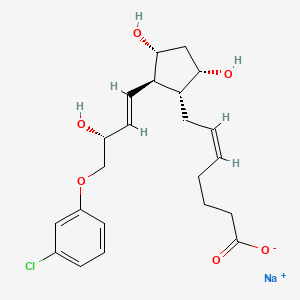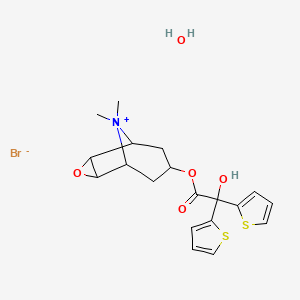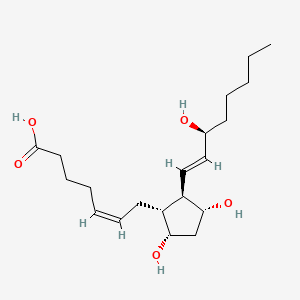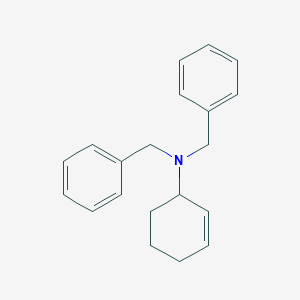![molecular formula C6H6ClNO3S2 B7819309 (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide CAS No. 138890-89-8](/img/structure/B7819309.png)
(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide
Vue d'ensemble
Description
“(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide” is a chemical compound with the CAS Number: 160982-16-1. It has a molecular weight of 239.7 and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of this compound is C6H6ClNO3S2 . Unfortunately, the search results do not provide specific information about the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound is a white to almost white powder or crystal . It has a melting point range of 128.0 to 132.0 °C . The specific rotation [a]20/D is -4.0 to -6.0 deg (C=1, MeOH) . It is soluble in methanol .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazine derivatives, including the compound , have been found to exhibit antimicrobial properties . They can inhibit the growth of bacteria and other microorganisms, making them potentially useful in the development of new antibiotics .
Antiviral Activity
Thiazine derivatives have also shown antiviral activity . This suggests that they could be used in the development of antiviral drugs, potentially offering new treatment options for viral infections .
Antihypertensive Activity
Research has indicated that thiazine derivatives can have antihypertensive effects . This means they could potentially be used in the treatment of high blood pressure .
Antidiabetic Activity
Thiazine derivatives have been found to exhibit antidiabetic activity . This suggests that they could be used in the development of new treatments for diabetes .
Anticancer Activity
Thiazine derivatives, including the compound , have shown promise in the field of oncology . They have been found to exhibit anticancer properties, suggesting potential use in cancer treatment .
AMPA Receptor Modulation
Thiazine derivatives have been found to modulate AMPA receptors . AMPA receptors are involved in fast synaptic transmission in the central nervous system, and modulation of these receptors could have implications for the treatment of neurological disorders .
KATP Channel Activation
Thiazine derivatives have been found to activate KATP channels . KATP channels play a key role in cellular metabolism and the regulation of electrical activity in various cell types .
Green Synthesis Methods
Thiazine derivatives can be prepared through green synthesis methods . This involves using environmentally friendly techniques, such as microwave irradiation, sonication, and solvent-free conditions .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of this compound, also known as Brinzolamide, is carbonic anhydrase II (CA-II) . CA-II is an enzyme that plays a crucial role in the regulation of pH and fluid balance in various tissues. In the context of ocular health, it contributes to the production of aqueous humor, the fluid that maintains intraocular pressure.
Mode of Action
Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of CA-II . By inhibiting CA-II, it reduces the production of aqueous humor, thereby decreasing intraocular pressure. This makes it an effective treatment for conditions like ocular hypertension or open-angle glaucoma, where increased intraocular pressure can lead to vision loss .
Pharmacokinetics
This allows for localized treatment of the eye, reducing the potential for systemic side effects. It’s also worth noting that Brinzolamide has a higher lipophilicity than some other CA inhibitors, which may facilitate its diffusion across the blood-retinal barrier .
Result of Action
The primary result of Brinzolamide’s action is the reduction of intraocular pressure in patients with ocular hypertension or open-angle glaucoma . By inhibiting CA-II and reducing the production of aqueous humor, it helps to prevent vision loss associated with these conditions.
Propriétés
IUPAC Name |
(4S)-6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S2/c7-5-1-3-4(9)2-8-13(10,11)6(3)12-5/h1,4,8-9H,2H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJGKGNJDCLNPM-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(SC(=C2)Cl)S(=O)(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(SC(=C2)Cl)S(=O)(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471786 | |
| Record name | (4S)-6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160982-16-1, 138890-89-8 | |
| Record name | (4S)-6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,5S)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B7819237.png)
